2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 944450-90-2
VCID: VC4133489
InChI: InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3
SMILES: CC1=NC(=CS1)C2=CC=CC=C2C#N
Molecular Formula: C11H8N2S
Molecular Weight: 200.26

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

CAS No.: 944450-90-2

Cat. No.: VC4133489

Molecular Formula: C11H8N2S

Molecular Weight: 200.26

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile - 944450-90-2

Specification

CAS No. 944450-90-2
Molecular Formula C11H8N2S
Molecular Weight 200.26
IUPAC Name 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Standard InChI InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3
Standard InChI Key NUSXZWUTGHIMJB-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=CC=C2C#N
Canonical SMILES CC1=NC(=CS1)C2=CC=CC=C2C#N

Introduction

Overview of Key Findings

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked to a 2-methylthiazole moiety at the benzene ring’s 2-position. While direct experimental data on this specific isomer remains limited in publicly available literature, structural analogs such as 3- and 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile provide critical insights into its potential physicochemical properties, synthetic pathways, and applications . This report synthesizes available data from related compounds to construct a comprehensive profile of 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, highlighting gaps in current knowledge and suggesting avenues for future research.

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a cyano group (-C≡N) at the 2-position and a 2-methyl-1,3-thiazole ring at the adjacent 4-position. The thiazole ring contains sulfur and nitrogen atoms, contributing to its electron-deficient aromatic system, while the methyl group enhances steric and electronic effects .

Theoretical Molecular Formula: C11H8N2S\text{C}_{11}\text{H}_8\text{N}_2\text{S}
Molecular Weight: 200.26 g/mol (calculated) .

Spectroscopic Characteristics

While specific spectral data for the 2-isomer is unavailable, analogs like 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile exhibit:

  • 1H^1\text{H} NMR: Aromatic protons (δ 7.5–8.2 ppm), thiazole protons (δ 6.8–7.1 ppm), and methyl groups (δ 2.5 ppm) .

  • IR Spectroscopy: A sharp peak near 2220 cm1^{-1}, indicative of the nitrile group .

Synthetic Strategies

Proposed Routes

Synthesis of thiazole-containing benzonitriles typically involves:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

  • Coupling Reactions: Suzuki-Miyaura or Sonogashira cross-coupling to attach the thiazole moiety to the benzonitrile core .

For 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, a plausible pathway involves:

  • Bromination of 2-cyanobenzaldehyde at the 4-position.

  • Palladium-catalyzed coupling with 2-methylthiazole-4-boronic acid .

Example Reaction:

2-Bromo-4-cyanobenzaldehyde+2-Methylthiazole-4-boronic acidPd(PPh3)4,Na2CO32-(2-Methyl-1,3-thiazol-4-yl)benzonitrile\text{2-Bromo-4-cyanobenzaldehyde} + \text{2-Methylthiazole-4-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile}

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

  • Validation: High-resolution mass spectrometry (HRMS) and 1H/13C^1\text{H}/^{13}\text{C} NMR .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Property2-Isomer (Theoretical)3-Isomer 4-Isomer
Melting PointNot reported154°C154°C
LogP~2.1 (Predicted)2.32.5
Aqueous SolubilityLow0.12 mg/mL0.09 mg/mL

Key Observations:

  • The 2-isomer’s ortho-substitution may induce steric hindrance, reducing reactivity compared to para-substituted analogs .

  • Electron-withdrawing cyano groups enhance stability but limit solubility .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for 2-isomer synthesis.

  • Biological Screening: Evaluate affinity for mGluR5 and antimicrobial targets.

  • Computational Modeling: Predict pharmacokinetic properties using QSAR models.

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